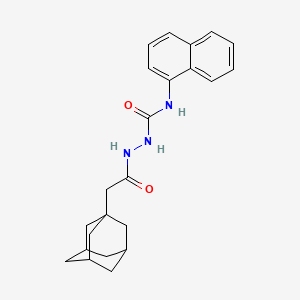![molecular formula C25H19BrN2O3 B4279113 3-({[6-bromo-2-(3,4-dimethylphenyl)-4-quinolinyl]carbonyl}amino)benzoic acid](/img/structure/B4279113.png)
3-({[6-bromo-2-(3,4-dimethylphenyl)-4-quinolinyl]carbonyl}amino)benzoic acid
Overview
Description
3-({[6-bromo-2-(3,4-dimethylphenyl)-4-quinolinyl]carbonyl}amino)benzoic acid, also known as BQ-123, is a peptide antagonist that selectively blocks the action of endothelin-1 (ET-1) at the ETA receptor. ET-1 is a potent vasoconstrictor and plays a crucial role in the regulation of blood pressure and vascular tone. BQ-123 has been extensively studied for its potential therapeutic applications in various cardiovascular diseases and cancer.
Mechanism of Action
3-({[6-bromo-2-(3,4-dimethylphenyl)-4-quinolinyl]carbonyl}amino)benzoic acid selectively blocks the action of ET-1 at the ETA receptor, which is primarily expressed in vascular smooth muscle cells. ET-1 binding to the ETA receptor leads to vasoconstriction, increased vascular resistance, and the activation of various signaling pathways that contribute to the pathogenesis of cardiovascular diseases and cancer. By blocking the ETA receptor, 3-({[6-bromo-2-(3,4-dimethylphenyl)-4-quinolinyl]carbonyl}amino)benzoic acid inhibits these deleterious effects and promotes vasodilation, improved endothelial function, and reduced tumor growth.
Biochemical and Physiological Effects
3-({[6-bromo-2-(3,4-dimethylphenyl)-4-quinolinyl]carbonyl}amino)benzoic acid has been shown to have several biochemical and physiological effects, including:
- Inhibition of ET-1-induced vasoconstriction and vascular remodeling
- Improvement of endothelial function and nitric oxide bioavailability
- Reduction of oxidative stress and inflammation
- Inhibition of tumor cell growth and metastasis
- Enhancement of chemotherapy and radiotherapy efficacy
Advantages and Limitations for Lab Experiments
3-({[6-bromo-2-(3,4-dimethylphenyl)-4-quinolinyl]carbonyl}amino)benzoic acid has several advantages as a research tool, including its high selectivity for the ETA receptor, its stability in aqueous solutions, and its ability to penetrate cell membranes. However, 3-({[6-bromo-2-(3,4-dimethylphenyl)-4-quinolinyl]carbonyl}amino)benzoic acid also has some limitations, including its relatively high cost, the need for specialized equipment and expertise for its synthesis and purification, and the potential for off-target effects at high concentrations.
Future Directions
There are several potential future directions for research on 3-({[6-bromo-2-(3,4-dimethylphenyl)-4-quinolinyl]carbonyl}amino)benzoic acid, including:
- Development of more potent and selective ETA receptor antagonists
- Investigation of the mechanisms underlying the anti-tumor effects of 3-({[6-bromo-2-(3,4-dimethylphenyl)-4-quinolinyl]carbonyl}amino)benzoic acid
- Exploration of the potential therapeutic applications of 3-({[6-bromo-2-(3,4-dimethylphenyl)-4-quinolinyl]carbonyl}amino)benzoic acid in other diseases, such as diabetes and Alzheimer's disease
- Development of novel drug delivery systems for 3-({[6-bromo-2-(3,4-dimethylphenyl)-4-quinolinyl]carbonyl}amino)benzoic acid to improve its efficacy and reduce its side effects
- Investigation of the potential synergistic effects of 3-({[6-bromo-2-(3,4-dimethylphenyl)-4-quinolinyl]carbonyl}amino)benzoic acid with other drugs, such as anti-angiogenic agents and immune checkpoint inhibitors.
Scientific Research Applications
3-({[6-bromo-2-(3,4-dimethylphenyl)-4-quinolinyl]carbonyl}amino)benzoic acid has been extensively studied for its potential therapeutic applications in various cardiovascular diseases, including hypertension, heart failure, and pulmonary arterial hypertension. 3-({[6-bromo-2-(3,4-dimethylphenyl)-4-quinolinyl]carbonyl}amino)benzoic acid has been shown to improve endothelial function, reduce vascular resistance, and lower blood pressure in animal models of hypertension and heart failure. In addition, 3-({[6-bromo-2-(3,4-dimethylphenyl)-4-quinolinyl]carbonyl}amino)benzoic acid has been shown to inhibit the growth and metastasis of various types of cancer cells, including breast, prostate, and lung cancer.
properties
IUPAC Name |
3-[[6-bromo-2-(3,4-dimethylphenyl)quinoline-4-carbonyl]amino]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19BrN2O3/c1-14-6-7-16(10-15(14)2)23-13-21(20-12-18(26)8-9-22(20)28-23)24(29)27-19-5-3-4-17(11-19)25(30)31/h3-13H,1-2H3,(H,27,29)(H,30,31) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJAFMWXTOPTRJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)NC4=CC=CC(=C4)C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 2-{[(3-methylphenoxy)acetyl]amino}-4-(3-methylphenyl)-3-thiophenecarboxylate](/img/structure/B4279036.png)
![2-(4-chlorophenoxy)-N-[1-(4-methylphenyl)propyl]acetamide](/img/structure/B4279043.png)
![1-[2-(4-chloro-3-methylphenoxy)propanoyl]-2-methylindoline](/img/structure/B4279052.png)
![1-[(2-chloro-3-pyridinyl)carbonyl]-4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]piperazine](/img/structure/B4279063.png)
![1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-4-(4-nitrobenzoyl)piperazine](/img/structure/B4279066.png)
![1-(2-chloro-5-nitrobenzoyl)-4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]piperazine](/img/structure/B4279071.png)

![1-[2-(3,5-dimethylphenoxy)propanoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B4279078.png)
![N,N-dibenzyl-5-[(2-naphthyloxy)methyl]-2-furamide](/img/structure/B4279081.png)
![2-chlorophenyl 5-[(1-naphthyloxy)methyl]-2-furoate](/img/structure/B4279083.png)
![2-(1-adamantyl)-N-[1-(2,5-dimethylphenyl)ethyl]acetamide](/img/structure/B4279085.png)
![methyl 6-ethyl-2-{[(phenylthio)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4279092.png)

![3-({[3-(ethoxycarbonyl)-5-phenyl-2-thienyl]amino}carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4279111.png)